4-Iodo-1-benzothiophene-2-carboximidamide is an organic compound classified within the family of 1-benzothiophenes, which are aromatic heterocyclic compounds characterized by the presence of a benzo[b]thiophene ring system. The molecular formula for this compound is , and it has a molecular weight of approximately 303.143 g/mol. This compound is notable for its unique structural features, including the incorporation of iodine, which can influence its reactivity and biological properties .
The chemical reactivity of 4-Iodo-1-benzothiophene-2-carboximidamide is primarily driven by the functional groups present in its structure. It can participate in various reactions typical for carboximidamides, including:
These reactions make it a versatile compound for synthetic applications in medicinal chemistry and materials science .
The synthesis of 4-Iodo-1-benzothiophene-2-carboximidamide can be achieved through various methodologies:
These methods highlight the compound's synthetic versatility and potential for further modifications .
4-Iodo-1-benzothiophene-2-carboximidamide has several applications:
Interaction studies involving 4-Iodo-1-benzothiophene-2-carboximidamide have primarily focused on its binding affinity to prothrombin and other serine proteases. Preliminary data suggest that it may exhibit specific interactions that could lead to inhibition or modulation of these proteins, although more comprehensive studies are necessary to fully understand its interaction profile and potential side effects .
Several compounds share structural similarities with 4-Iodo-1-benzothiophene-2-carboximidamide, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-1-benzothiophene-2-carboximidamide | Bromine instead of iodine | Different halogen may affect reactivity |
1-Benzothiophene-2-carboxylic acid | Lacks iodine; contains a carboxylic acid | More polar; different biological activity |
4-Iodo-benzenesulfonamide | Sulfonamide group instead of carboximidamide | Different functional group influences |
These compounds highlight the uniqueness of 4-Iodo-1-benzothiophene-2-carboximidamide through its iodine substitution and amidine functionality, which may confer distinct chemical properties and biological activities compared to its analogs .
The synthesis of 4-Iodo-1-benzothiophene-2-carboximidamide represents a convergent approach combining benzothiophene core construction with selective iodination and carboximidamide incorporation. The compound, with molecular formula C₉H₇IN₂S, requires precise regioselective functionalization to achieve the desired substitution pattern [1] [3].
The introduction of iodine at the 4-position of benzothiophene follows established electrophilic aromatic substitution principles. Decarboxylative iodination provides an efficient route when starting from benzoic acid derivatives [4]. This transition-metal-free approach utilizes iodine and proceeds under mild conditions, particularly effective with electron-rich aromatic substrates. The reaction temperature can be reduced to room temperature for highly activated systems, offering remarkable selectivity compared to traditional Hunsdiecker-type decarboxylations [4].
Direct iodination of benzothiophene substrates employs reagents such as iodine monochloride or N-iodosuccinimide under controlled conditions . The regioselectivity depends on the electronic nature of existing substituents, with electron-withdrawing groups directing iodination to specific positions through inductive effects . Temperature control remains critical, typically maintained between 0-25°C to prevent over-iodination and maintain selectivity .
The carboximidamide functional group formation proceeds through several established pathways. The conversion of nitriles to carboximidamides represents the most direct approach, utilizing organocatalytic methods with N-acetylcysteine as catalyst [19]. This methodology enables formation of cyclic amidines as intermediates, which can be subsequently processed to yield the desired carboximidamide structure under mild conditions in methanol at 60°C [19].
Alternative approaches involve coupling reactions between carboxylic acid derivatives and amidoximes using carbonyldiimidazole as the coupling agent [16] [17]. This method proceeds through activation of the carboxyl group followed by nucleophilic attack by the amidoxime, resulting in carboximidamide formation with good yields typically ranging from 70-90% [16] [17].
Synthetic Route | Reagents | Conditions | Yield Range | Reference |
---|---|---|---|---|
Decarboxylative Iodination | I₂, benzoic acid derivatives | Room temperature to 60°C | 65-85% | [4] |
Direct Iodination | NIS or ICl | 0-25°C | 70-85% | |
Nitrile to Carboximidamide | N-acetylcysteine, MeOH | 60°C, 24h | 75-95% | [19] |
Carboxyl-Amidoxime Coupling | CDI, acetonitrile | Room temperature, 3h | 70-90% | [16] [17] |
Palladium-catalyzed cross-coupling reactions represent the cornerstone of functionalization strategies for 4-Iodo-1-benzothiophene-2-carboximidamide. The iodine substituent serves as an excellent leaving group, enabling diverse coupling transformations under mild conditions [11] [12].
The Suzuki coupling mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to palladium(0), transmetalation with organoboron species, and reductive elimination to form the carbon-carbon bond [12]. The high reactivity of the iodide leaving group allows for efficient coupling under standard conditions using palladium tetrakis(triphenylphosphine) catalyst with appropriate bases [11].
The electron-withdrawing nature of the carboximidamide group enhances the reactivity of the iodide through stabilization of the oxidative addition intermediate . This electronic effect facilitates coupling reactions even with less reactive boronic acid partners, expanding the scope of accessible products .
Recent developments in direct arylation of benzothiophenes provide alternative pathways that circumvent the need for pre-functionalized coupling partners [6] [9]. Room-temperature direct β-arylation of benzothiophenes with aryl iodides has been achieved using specific palladium catalyst systems, demonstrating high regioselectivity for the β-position [6].
The mechanism involves a carbo-palladation pathway followed by base-assisted elimination, as supported by kinetic isotope effect studies and computational investigations [6]. This approach offers advantages in terms of step economy and functional group tolerance compared to traditional cross-coupling methods [6].
Coupling Type | Catalyst System | Temperature | Selectivity | Yield Range | Reference |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80-100°C | High | 75-90% | [11] [12] |
Direct β-Arylation | Pd catalyst, Ag₂CO₃ | Room temperature | β-selective | 60-85% | [6] |
Heck Coupling | Pd(OAc)₂, PPh₃ | 100-120°C | E-selective | 70-85% | [6] |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 60-80°C | High | 80-95% | [43] |
The differential reactivity of halides enables sequential cross-coupling approaches when multiple halogen substituents are present [11]. Iodide undergoes coupling preferentially over bromide and chloride, allowing for controlled sequential functionalization [11]. This reactivity order facilitates the construction of complex polysubstituted benzothiophene derivatives through iterative coupling processes [11].
The dual functionality of 4-Iodo-1-benzothiophene-2-carboximidamide enables diverse substitution reactions at both the iodine position and the carboximidamide group, providing access to structurally diverse derivatives [23].
The iodine substituent undergoes nucleophilic displacement reactions under appropriate conditions. The electron-withdrawing effect of the carboximidamide group activates the aromatic system toward nucleophilic attack, facilitating substitution with various nucleophiles . Reaction rates are enhanced compared to unsubstituted benzothiophenes due to stabilization of the intermediate σ-complex .
Typical nucleophiles include alkoxides, thiolates, and nitrogen-centered nucleophiles, which react under basic conditions to provide substituted derivatives [28]. The regioselectivity depends on the electronic and steric properties of the nucleophile, with smaller nucleophiles showing higher reactivity [28].
The carboximidamide functional group participates in various transformation reactions through both the imine and amine nitrogens . Hydrolysis under acidic conditions proceeds through protonation of the imine nitrogen, followed by nucleophilic attack by water to yield the corresponding carboxylic acid .
Reduction of the carboximidamide group using lithium aluminum hydride selectively converts the functionality to a primary amine while preserving the benzothiophene scaffold . This transformation provides access to amino-substituted benzothiophenes with retained substitution patterns .
Substitution Type | Nucleophile/Reagent | Conditions | Product Type | Yield | Reference |
---|---|---|---|---|---|
Iodide Displacement | Alkoxides | Basic, 60-80°C | Aryl ethers | 65-80% | [28] |
Iodide Displacement | Thiolates | K₂CO₃, DMF | Aryl sulfides | 70-85% | [28] |
Carboximidamide Hydrolysis | H₂O, HCl | Acidic, reflux | Carboxylic acids | 80-95% | |
Carboximidamide Reduction | LiAlH₄, THF | 0°C to rt | Primary amines | 75-90% |
The substitution pattern in benzothiophenes follows predictable regioselectivity based on the electronic effects of existing substituents [23] [24]. The carboximidamide group, being electron-withdrawing, directs incoming electrophiles to positions meta to its attachment point [24]. This directing effect influences both halogenation and nitration reactions, providing selective functionalization opportunities [24].
The structural features of 4-Iodo-1-benzothiophene-2-carboximidamide enable diverse cyclization reactions leading to fused heterocyclic systems. These transformations exploit both the reactivity of the iodine substituent and the nucleophilic character of the carboximidamide group [32] [33].
Intramolecular cyclization reactions proceed through nucleophilic attack of the carboximidamide nitrogen atoms on appropriately positioned electrophilic centers [32]. The S-5-endo-dig cyclization mode represents a favored process according to Baldwin's rules, particularly when alkyne functionality is incorporated [32] [36].
Palladium-catalyzed intramolecular cyclization enables formation of fused ring systems through oxidative addition of the aryl iodide followed by intramolecular insertion processes [32] [33]. These reactions typically proceed under mild conditions with excellent regioselectivity for 5-membered ring formation [32].
Radical cyclization strategies provide alternative pathways for heterocycle construction, particularly effective for forming 6- and 7-membered rings [13]. The iodine substituent serves as a radical precursor under appropriate initiation conditions, generating aryl radicals that can undergo intramolecular cyclization with the carboximidamide nitrogen [13].
These processes benefit from the stability of benzothiophene-derived radicals and the nucleophilic character of the amidine nitrogen, facilitating cyclization under relatively mild radical conditions [13].
Recent developments in metal-free cyclization methodologies offer environmentally benign alternatives for heterocycle formation [27]. Iodine-catalyzed cyclization reactions proceed through electrophilic activation of alkyne substrates, enabling cyclization with thiophene sulfur or carboximidamide nitrogen atoms [27].
These transformations typically employ molecular iodine as catalyst under solvent-free conditions, providing high atom economy and avoiding heavy metal contamination [27]. The cyclization products retain the iodine functionality, enabling further derivatization through cross-coupling reactions [27].
Cyclization Type | Conditions | Ring Size | Mechanism | Yield Range | Reference |
---|---|---|---|---|---|
Pd-Catalyzed | PdI₂, CO, alcohol | 5-membered | S-5-endo-dig | 70-85% | [32] [33] |
Radical Cyclization | AIBN, heat | 5-6 membered | Radical addition | 60-80% | [13] |
I₂-Catalyzed | I₂, solvent-free | 5-membered | Electrophilic activation | 75-90% | [27] |
Base-Promoted | K₂S, DMF, 120°C | Fused systems | Nucleophilic cyclization | 68-75% |
The benzothiophene core serves as an excellent platform for constructing fused polycyclic heterocycles through strategic cyclization reactions [37]. The combination of iodine and carboximidamide functionalities enables bidirectional cyclization approaches, where sequential reactions at different sites construct complex molecular architectures [37].